2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Catalog No.
S11406933
CAS No.
M.F
C19H19N3O6
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,...

Product Name

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H19N3O6/c1-25-15-9-12(10-16(26-2)19(15)27-3)20-17(23)11-22-18(24)7-6-13(21-22)14-5-4-8-28-14/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

APMKSJWIJUWFRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features. It contains a pyridazinone core, which is fused with a furan ring and substituted with a trimethoxyphenyl acetamide group. Its molecular formula is C18H16N4O3C_{18}H_{16}N_{4}O_{3} and it has a molecular weight of approximately 364.4 g/mol. The presence of the furan and pyridazinone moieties suggests potential biological activity, particularly in medicinal chemistry.

The chemical behavior of this compound can be analyzed through various types of reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the furan or pyridazinone moieties, potentially leading to the formation of more reactive species.
  • Reduction: Reduction could affect the carbonyl groups present in the structure, possibly yielding alcohol derivatives.
  • Substitution Reactions: This compound might participate in nucleophilic or electrophilic substitution reactions due to the presence of electron-donating and withdrawing groups.

Common reagents for these reactions could include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used.

Preliminary studies suggest that compounds similar to 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibit potential biological activities. These may include:

  • Antimicrobial Properties: The presence of heterocyclic rings often correlates with antimicrobial effects.
  • Anticancer Activity: Pyridazinone derivatives have been reported to inhibit specific cancer cell lines, suggesting that this compound could also exhibit similar properties.
  • Enzyme Inhibition: The structural features may allow it to interact with specific enzymes or receptors involved in various biological pathways.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Furan Ring: A furan derivative can be synthesized or purchased and then reacted with the pyridazinone intermediate.
  • Acetylation: The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity.

The potential applications for this compound include:

  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound for developing new drugs targeting infections or cancer.
  • Research Tool: It may be used in biochemical studies to understand enzyme interactions or cellular mechanisms.
  • Agricultural Chemistry: If shown to possess antimicrobial properties, it could be explored as a pesticide or fungicide.

Interaction studies are essential for understanding how this compound interacts with biological targets:

  • Binding Affinity Studies: These can determine how effectively the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Animal models can help assess the pharmacokinetics and pharmacodynamics of the compound.
  • Molecular Docking Simulations: Computational methods can predict how the compound fits into target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamideC18H16F2N4O3SC_{18}H_{16}F_{2}N_{4}O_{3}SContains difluorophenyl and sulfonyl groups
N-(3,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamideC21H21N3O5C_{21}H_{21}N_{3}O_{5}Features dimethoxy groups on phenyl rings
N-(3-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamideC16H14N4O3C_{16}H_{14}N_{4}O_{3}Combines furan and pyridin moieties

Uniqueness

The unique combination of structural elements in 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide differentiates it from similar compounds. Its specific arrangement of functional groups may confer distinct chemical reactivity and biological properties that warrant further investigation in drug development and other applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

385.12738533 g/mol

Monoisotopic Mass

385.12738533 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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